molecular formula C17H27N7O3S B2725770 Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 339017-92-4

Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2725770
CAS No.: 339017-92-4
M. Wt: 409.51
InChI Key: VUEKKMASGXSAEN-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C17H27N7O3S and its molecular weight is 409.51. The purity is usually 95%.
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Biological Activity

Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known by its CAS number 339017-92-4, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H27N7O3S
  • Molecular Weight : 409.51 g/mol
  • Boiling Point : Approximately 650.9 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 14.58 (predicted)

These properties suggest that the compound is stable at high temperatures and has a relatively high pKa, indicating it may act as a weak base in biological systems.

The compound features a piperazine moiety, which is known for its role in various pharmacological activities. Piperazine derivatives often exhibit activity against numerous targets, including:

  • Serotonin Receptors : Modulating serotonin pathways can influence mood and anxiety.
  • Dopamine Receptors : Affecting dopaminergic signaling may impact psychotropic effects.
  • Enzymatic Inhibition : The presence of the aminocarbonyl group suggests potential inhibitory action on specific enzymes involved in metabolic pathways.

Biological Activity

Recent studies have focused on the biological activity of similar piperazine derivatives, indicating that compounds with structural similarities may exhibit:

  • Antitumor Activity : Some piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds containing thiol groups (like methylsulfanyl) are often associated with antimicrobial effects.
  • Antidepressant Effects : By modulating neurotransmitter systems, such compounds may provide therapeutic benefits in mood disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInhibition of cell growth
AntimicrobialDisruption of microbial cell walls
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors

Case Study: Antitumor Activity

A study investigated the antitumor effects of a related piperazine derivative in vitro. The results indicated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. This aligns with the expected activity for this compound due to its structural similarities to known antitumor agents.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that the presence of the methylsulfanyl group enhances antimicrobial activity. Such findings warrant further investigation into this compound.

Properties

IUPAC Name

ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O3S/c1-3-27-17(26)24-10-6-22(7-11-24)14-12-13(19-16(20-14)28-2)21-4-8-23(9-5-21)15(18)25/h12H,3-11H2,1-2H3,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKKMASGXSAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C(=O)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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